(-)-Amosulalol
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Overview
Description
Amosulalol, (-)-, is an adrenergic agent.
Scientific Research Applications
Pharmacokinetics and Quantitative Analysis :
- Gwak et al. (2005) developed a method for determining amosulalol in human plasma using solid-phase extraction and high-performance liquid chromatography, which was successfully used in a pharmacokinetic study in humans (Gwak et al., 2005).
Effects on Myocardial Energy Metabolism :
- Hayase et al. (1993) found that amosulalol, particularly at specific doses, reduced myocardial energy depletion and alteration of carbohydrate metabolism induced by ischemia in dogs, suggesting potential protective effects on the heart during ischemic conditions (Hayase et al., 1993).
Electrophysiological Effects :
- Fujioka and Suzuki (1985) investigated the effects of amosulalol on electrical responses of smooth muscle cells in various guinea-pig vascular tissues, finding that it blocks α1- and β-adrenoceptors and has a weaker effect on α2-adrenoceptors (Fujioka & Suzuki, 1985).
Kinetic Studies :
- Nakashima et al. (1984) conducted kinetic studies on amosulalol, finding it well absorbed with little effect from first-pass metabolism. These results are crucial for understanding its pharmacokinetics in human subjects (Nakashima et al., 1984).
Chemical Characteristics and Derivatives :
- Takenaka et al. (1984) explored the potency of amosulalol and its isomers as alpha 1-adrenoceptor antagonists, contributing to our understanding of its chemical properties and potential for the development of new derivatives (Takenaka et al., 1984).
Autonomic and Antihypertensive Activity :
- Honda et al. (1985) studied the autonomic and antihypertensive activities of amosulalol in rats, providing insights into its mechanism of action in reducing blood pressure and other cardiovascular effects (Honda et al., 1985).
Effects on Non-Insulin Dependent Diabetics :
- Inoue et al. (1992) assessed the impact of amosulalol on blood pressure, glucose, and lipid metabolism in hypertensive patients with non-insulin dependent diabetes, demonstrating its efficacy and metabolic neutrality in this patient group (Inoue et al., 1992).
Optical Isomer Studies :
- Honda et al. (1986) compared the antagonist potencies of amosulalol's stereoisomers, contributing to the understanding of how its different isomeric forms interact with various adrenoceptors (Honda et al., 1986).
Properties
CAS No. |
94666-15-6 |
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Molecular Formula |
C18H24N2O5S |
Molecular Weight |
380.46 |
IUPAC Name |
5-[(1R)-1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m0/s1 |
InChI Key |
LVEXHFZHOIWIIP-HNNXBMFYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(-)-Amosulalol; Amosulalol, (-)-; Amosulalol, (R)-; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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